

# Comprehensive Technical Guide: Methyl 9-Decenoate Derivatization from Rapeseed Oil

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## Compound Focus: Methyl 9-decenoate

CAS No.: 25601-41-6

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## Introduction and Industrial Context

**Methyl 9-decenoate** (9-DAME) represents an important **bio-based chemical intermediate** derived from **rapeseed oil methyl esters** (RME) through sophisticated catalytic processes. This  **$\omega$ -unsaturated ester** has gained significant industrial attention due to its versatile applications in **lubricants, surfactants, polymer precursors, and pharmaceutical intermediates**. The compound's structure features a **terminal double bond** and **ester functionality**, making it highly amenable to further chemical transformations. The growing interest in 9-DAME aligns with global initiatives to transition from petroleum-based feedstocks to **renewable alternatives** that offer reduced environmental impact while maintaining high performance characteristics.

The industrial production of **methyl 9-decenoate** from rapeseed oil represents a convergence of **green chemistry principles** and **process intensification strategies**. German biodiesel producer Verbio is pioneering this transition with its rapeseed oil methyl ester-based ethenolysis plant in Bitterfeld, scheduled to become operational in 2026. This facility aims to produce **32,000 tonnes/year of 9-DAME** and **17,000 tonnes/year of 1-decene**, totaling approximately **60,000 tonnes/year of renewable products** for the chemical industry [1]. The production process leverages **catalytic ethenolysis**, which cleaves the double bonds in monounsaturated rapeseed oil methyl esters using ethylene, effectively shortening the carbon chains to produce valuable C10 and C11 compounds. This approach demonstrates how established biodiesel

production can be integrated with advanced catalytic processes to generate higher-value chemical products from the same renewable feedstock.

## Synthesis Pathways and Chemical Transformations

### Overview of Derivatization Routes

The transformation of rapeseed oil into **methyl 9-decenoate** involves multiple **catalytic steps** that progressively modify the native triglyceride structure. The process begins with **transesterification** of rapeseed oil triglycerides to produce **rapeseed oil methyl esters (RME)**, commonly known as biodiesel. The RME then undergoes careful **semi-hydrogenation** to reduce polyunsaturated esters while preserving monounsaturated components, followed by **isomerization** and **ethenolysis** steps to produce the target **methyl 9-decenoate** compound. Each step requires precise **catalyst selection** and **reaction condition optimization** to maximize yield and minimize undesirable side reactions that can lead to product degradation or formation of by-products that are difficult to separate.

The fundamental challenge in producing **methyl 9-decenoate** from rapeseed oil lies in the **complex fatty acid profile** of the starting material. Native rapeseed oil contains a mixture of **saturated fatty acids** (primarily C16:0 and C18:0), **monounsaturated fatty acids** (predominantly C18:1 with double bonds at various positions), and **polyunsaturated fatty acids** (C18:2 and C18:3). The presence of multiple double bonds in the polyunsaturated components necessitates the initial semi-hydrogenation step to prevent uncontrolled reactions and undesirable by-product formation in subsequent stages. Recent advances in **catalyst design** and **process engineering** have significantly improved the selectivity and efficiency of these transformations, making the production of **methyl 9-decenoate** increasingly economically viable at industrial scales [2].

### Ethenolysis Pathway

The primary route to **methyl 9-decenoate** from rapeseed oil involves **ethenolysis** of monounsaturated fatty acid methyl esters, particularly **methyl oleate** (cis-9-octadecenoate). This metathesis reaction with ethylene cleaves the double bond in the C18 chain to produce two shorter-chain fragments: **methyl 9-decenoate**

(C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>) and **1-decene** (C<sub>10</sub>H<sub>20</sub>). The reaction is typically catalyzed by **ruthenium-based complexes**, with recent developments focusing on **cyclic alkyl amino carbene (CAAC) Ru catalysts** that offer exceptional activity and selectivity. These advanced catalytic systems have demonstrated **record-setting conversions (91%)** and **selectivities (94%)** under optimized conditions, representing a significant improvement over earlier catalysts [2].

The industrial ethenolysis process faces several technical challenges, including **catalyst cost**, **sensitivity to feedstock impurities**, and **reaction equilibrium limitations**. To address these issues, researchers have developed a **sequential process approach** that separates the various catalytic steps rather than attempting them simultaneously. This strategy allows for individual optimization of each transformation and enables the use of **heterogeneous catalysts** where possible, simplifying product separation and catalyst recycling. The sequential method has proven particularly advantageous for handling the natural variation in rapeseed oil composition, as it allows for careful conditioning of the intermediate streams before the critical ethenolysis step [2].

Table 1: Key Reaction Steps in **Methyl 9-Decenoate** Production from Rapeseed Oil

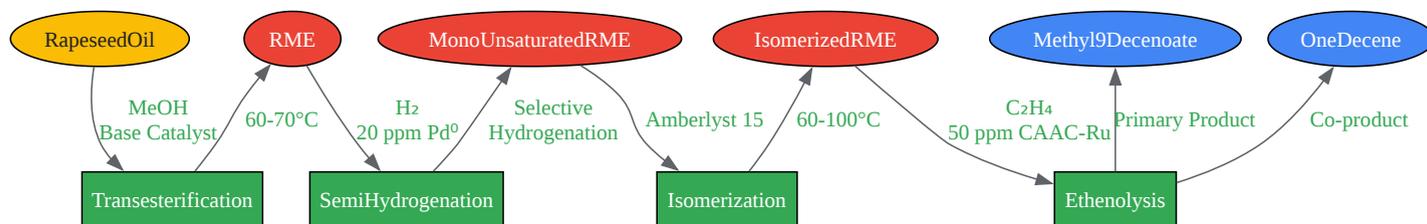
Step	Key Reaction	Catalyst	Conditions	Primary Products
<b>Transesterification</b>	Triglycerides + 3MeOH → 3RME + Glycerol	Base catalyst (e.g., NaOH, KOH)	60-70°C, atmospheric pressure	RME (biodiesel), Glycerol
<b>Semi-hydrogenation</b>	RME (C18:2, C18:3) + H <sub>2</sub> → RME (C18:1)	Solvent-stabilized Pd <sup>0</sup> colloid (20 ppm)	Mild temperatures, H <sub>2</sub> pressure	Monounsaturated RME
<b>Isomerization</b>	RME (Δ <sup>9</sup> ) → RME (internal Δ)	Brønsted-acidic Amberlyst 15 resin	60-100°C, neat feedstock	Isomerized RME mixture
<b>Ethenolysis</b>	RME (internal Δ) + C <sub>2</sub> H <sub>4</sub> → C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> + C <sub>10</sub> H <sub>20</sub>	CAAC Ru catalyst (50 ppm)	60-100°C, ethylene pressure	Methyl 9-decenoate, 1-decene

## Three-Step Sequential Process

Recent advances have established a robust **three-step sequential process** that effectively transforms rapeseed oil methyl esters into **methyl 9-decenoate** with high efficiency and minimal by-product formation. The process begins with **semi-hydrogenation** of the polyunsaturated esters in RME using a **solvent-stabilized Pd<sup>0</sup> colloid** at very low concentrations (20 ppm). This selective hydrogenation step is crucial for converting the **linoleate** (C18:2) and **linolenate** (C18:3) components present in rapeseed oil into monounsaturated esters without significantly hydrogenating the existing monounsaturated components. The selectivity of this step is critical, as over-hydrogenation would lead to saturated esters that cannot participate in subsequent ethenolysis, thereby reducing overall yield [2].

The second step involves **double bond isomerization** using an inexpensive, heterogeneous **Brønsted-acidic Amberlyst 15 resin** catalyst. This transformation shifts the double bond positions along the alkyl chain, creating a distribution of isomers that ultimately yields a broader product distribution after ethenolysis. The isomerization is conducted at high **space-time yields (1.3 kg·L<sup>-1</sup>·h<sup>-1</sup>)** with neat feedstock at mild temperatures (60-100°C). Careful control of the isomerization extent is essential, as excessive migration can position double bonds too close to the ester carbonyl, leading to irreversible formation of **γ-stearolactone** – a high-boiling by-product that complicates purification and reduces yield. Research indicates that maintaining a **Maxwell-Boltzmann distribution** of double bond migration steps with an average of 3.3 steps optimally balances product distribution while minimizing lactonization [2].

The final **ethenolysis** step employs a highly active **cyclic alkyl amino carbene (CAAC) Ru catalyst** (M1001) at just 50 ppm loading to cleave the isomerized monounsaturated esters with ethylene. This step achieves remarkable **91% conversion** with **94% selectivity** toward the desired cleavage products under mild conditions (60-100°C) using neat feedstock. The high efficiency of this catalytic system represents a significant advancement over earlier approaches that required much higher catalyst loadings. The resulting product mixture consists primarily of **methyl 9-decenoate** and 1-decene, with minimal formation of high-boiling diesters (<4.9%) and acceptable levels of saturated fatty esters (<21%) that originate from the initial rapeseed oil composition [2].



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Diagram 1: Three-step sequential process for **methyl 9-decenoate** production from rapeseed oil

## Analytical Methods and Characterization

### HPLC Analysis of Methyl 9-Decenoate

**High-performance liquid chromatography (HPLC)** provides a reliable method for analyzing **methyl 9-decenoate** purity and quantifying potential impurities. The reverse-phase method employing a **Newcrom R1 HPLC column** with **acetonitrile-water-phosphoric acid** mobile phase has been optimized for this application. For **mass spectrometry (MS) compatible** applications, phosphoric acid is replaced with **formic acid** while maintaining separation efficiency. This method is scalable from analytical to preparative separation, enabling both quality control and isolation of impurities for identification. The use of **3 μm particle columns** facilitates rapid UPLC applications when high-throughput analysis is required [3].

The HPLC method offers excellent resolution of **methyl 9-decenoate** from closely related compounds that may be present in the reaction mixture, including **positional isomers**, **saturated esters**, and **residual starting materials**. The typical retention time and response factors should be established using certified reference standards when available. Method validation should demonstrate **specificity**, **linearity**, **precision**, and **accuracy** across the expected concentration range. For precise quantification, **internal standardization** with an appropriate compound not present in the sample matrix is recommended to account for potential injection volume variations and instrument drift during analysis sequences.

## Quality Control Parameters

Comprehensive quality control for **methyl 9-decenoate** involves monitoring multiple **physicochemical properties** to ensure consistency and suitability for various applications. The compound's **CAS number (25601-41-6)** and **molecular formula (C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>)** provide basic identification, while more sophisticated characterization includes determination of **log P value (3.99)**, which indicates relatively high hydrophobicity with implications for environmental fate and biological activity. Additional parameters include **acid value**, **peroxide value**, **iodine value**, and **saponification number**, which collectively provide insight into ester purity and potential degradation [3].

**Spectroscopic characterization** forms an essential component of quality assessment, with **FTIR** confirming the presence of characteristic ester carbonyl stretching ( $\sim 1740\text{ cm}^{-1}$ ) and terminal vinyl group absorptions ( $\sim 910\text{ cm}^{-1}$  and  $\sim 990\text{ cm}^{-1}$ ). **NMR spectroscopy** (particularly  $^1\text{H}$  and  $^{13}\text{C}$ ) provides detailed structural verification through examination of chemical shifts and coupling patterns associated with the terminal vinyl group ( $\delta \sim 4.9\text{-}5.0\text{ ppm}$  and  $5.7\text{-}5.9\text{ ppm}$  in  $^1\text{H}$  NMR) and ester methoxy group ( $\delta \sim 3.6\text{ ppm}$ ). **Gas chromatography** with flame ionization detection or mass spectrometric detection remains the primary method for determining **isomeric purity** and quantifying residual solvents or volatile by-products that may form during synthesis or storage.

Table 2: Key Physicochemical Properties of **Methyl 9-Decenoate**

Property	Value/Specification	Analytical Method	Significance
CAS Number	25601-41-6	-	Unique compound identifier
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	Mass spectrometry	Elemental composition
Molecular Weight	184.280 g/mol	-	Stoichiometry calculations
InChI Key	SBIGSHCJXYGFMX-UHFFFAOYSA-N	-	Standardized structure identifier

Property	Value/Specification	Analytical Method	Significance
Log P	3.99	HPLC/Calculation	Hydrophobicity indicator
Boiling Point	Not fully characterized	GC, distillation	Purification and processing
Structural Features	Terminal double bond, ester group	FTIR, NMR	Reactivity and applications

## Industrial Applications and Performance Data

### Lubricants and Hydraulic Fluids

**Methyl 9-decenoate** serves as a valuable **intermediate for bio-lubricants** and **hydraulic fluids** due to its combination of **polar ester functionality** and **hydrocarbon chain**. Derivatives of **methyl 9-decenoate**, particularly those obtained through further transformations such as **hydrogenation**, **epoxidation**, or **transesterification with polyols**, exhibit excellent **lubricating properties**, **high viscosity indices**, and **improved low-temperature performance** compared to mineral oil-based products. The inherent **biodegradability** of ester-based lubricants makes them particularly attractive for environmentally sensitive applications such as **forestry operations**, **marine environments**, and **agricultural machinery** where accidental leakage or spillage could contaminate ecosystems [4].

Research on hydraulic fluids based on rapeseed oil derivatives has demonstrated that properly formulated esters can meet stringent international standards such as **ISO 15380** for environmentally acceptable hydraulic fluids. The performance of these bio-based fluids can be enhanced through **additive packages** that address limitations in **oxidative stability** and **low-temperature behavior**. Studies have shown that adding **0.25% TBHQ** (antioxidant), **1% Lubrizol 7671A** (additive package), and **0.05% polymethylsiloxane** (defoamer) significantly improves operational performance, allowing these bio-based fluids to compete technically with conventional petroleum-based products while offering superior environmental profiles [4].

## Surfactants and Adjuvants

The terminal double bond of **methyl 9-decenoate** provides an excellent handle for chemical modification to produce **specialty surfactants** with tailored properties. **Ethoxylation** of **methyl 9-decenoate** derivatives yields nonionic surfactants with advantageous **spreading properties** and **emulsification capabilities**. Research has demonstrated that ethoxylates with fewer than **6 ethylene oxide (EO) units** effectively promote droplet spreading on hydrophobic surfaces such as plant leaves, enhancing the performance of agricultural sprays. These derivatives have shown particular promise as **adjuvants for herbicides** such as **2,4-D** and **phenmedipham**, significantly improving foliar uptake and biological efficacy [5].

The surface-active properties of **methyl 9-decenoate** derivatives can be fine-tuned by manipulating the **degree of ethoxylation** and the **nature of the hydrophobic backbone**. Studies comparing **ethoxylated rapeseed oil** and **ethoxylated methylated rapeseed oil** have revealed structure-activity relationships that inform optimal formulation design. For water-based agricultural formulations, methylated rapeseed oil emulsified with highly ethoxylated (20 EO) rapeseed oil has demonstrated performance comparable to commercial preparations, providing effective **crop protection** while utilizing renewable, biodegradable raw materials. This application represents a significant market opportunity for **methyl 9-decenoate** as a precursor to high-value, specialized surfactants [5].

## Polymer Precursors and Biofuels

The dual functionality of **methyl 9-decenoate** makes it a versatile **monomer for polymer synthesis**. The terminal double bond readily participates in **free-radical polymerization**, **cationic polymerization**, and **olefin metathesis**, while the ester group can undergo **hydrolysis**, **transesterification**, or serve as a **comonomer interaction site**. These reactivity patterns enable the synthesis of diverse polymeric materials ranging from **polyolefins** with incorporated ester functionality to **polyesters** with unsaturated side chains. The resulting polymers often exhibit unique **biodegradability characteristics** and can be tailored for specific applications such as **controlled release systems**, **biocompatible materials**, or **pressure-sensitive adhesives** [1].

In the biofuels sector, **methyl 9-decenoate** and its derivatives contribute to improving the **cold flow properties** and **blending characteristics** of biodiesel. Through controlled isomerization and ethenolysis, the narrow boiling point distribution of conventional biodiesel can be broadened to better match petroleum

diesel specifications (EN 590). This transformation is crucial for increasing the renewable content in diesel fuels beyond the current typical 7% biodiesel blend limit. The three-step process (semi-hydrogenation, isomerization, ethenolysis) converts traditional biodiesel into a mixture with a boiling point curve that falls within EN 590 specifications, enabling higher renewable content in standard diesel engines without modification [2].

## Experimental Protocols and Methodologies

### Ethenolysis Experimental Procedure

The **ethenolysis of isomerized RME** to produce **methyl 9-decenoate** follows a carefully optimized protocol to maximize conversion and selectivity. In a typical procedure, **isomerized RME** (100 g, containing a distribution of monounsaturated methyl esters with double bonds primarily between C6-C12 positions) is charged to a **high-pressure reactor** equipped with mechanical stirring, temperature control, and gas inlet/outlet systems. The reactor is sealed and purged with **nitrogen** followed by **ethylene** to remove air and moisture. The **CAAC Ru catalyst (M1001)** is added at **50 ppm concentration** relative to the substrate, and the reactor is pressurized with **ethylene (10-20 bar)** [2].

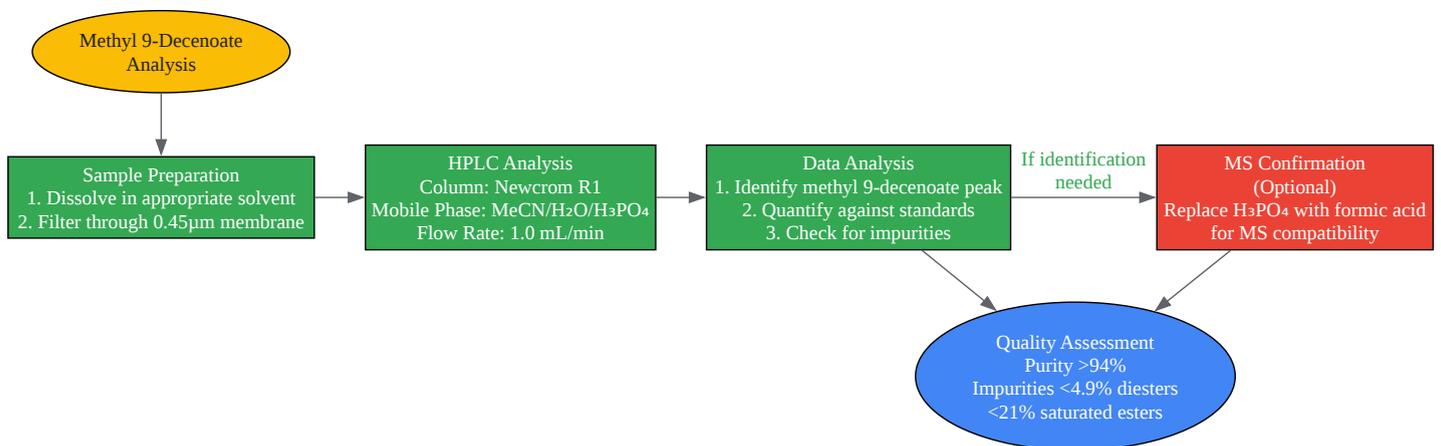
The reaction mixture is heated to **80-100°C** with vigorous stirring (800-1000 rpm) for **4-6 hours**, maintaining constant ethylene pressure through continuous feeding. Progress is monitored by **GC analysis** of small samples withdrawn periodically through a sampling loop. After completion, the reactor is cooled to room temperature, carefully vented, and the crude reaction mixture is filtered through a **silica pad** to remove the catalyst residues. The product mixture is distilled under reduced pressure to separate **methyl 9-decenoate** (boiling point ~115-120°C at 1 mbar) from **1-decene** (boiling point ~60-65°C at 1 mbar) and heavier by-products. Typical yields reach **85-90%** with purity exceeding **94%** by GC analysis [2].

### Hydraulic Fluid Formulation Protocol

**Bio-based hydraulic fluids** from **methyl 9-decenoate** derivatives are formulated through a multi-step process that ensures optimal performance and stability. The base stock is typically prepared by **transesterification of methyl 9-decenoate** with **trimethylolpropane (TMP)** or similar polyols using **tetra-**

**isopropyl orthotitanate** catalyst (0.2-0.5% by weight) at **180-220°C** under **reduced pressure** (10-20 mbar) to remove the methanol by-product. The reaction is monitored by **hydroxyl value** and **acid value** determination, continuing until the hydroxyl value drops below 10 mg KOH/g and acid value below 0.2 mg KOH/g [4].

The resulting triester base stock is cooled to **60-70°C** and treated with the additive package: **0.25% TBHQ** (added as solution in a small portion of base stock), **1% Lubrizol 7671A** performance additive, and **0.05% polymethylsiloxane** antifoam agent. The mixture is stirred for **1-2 hours** until homogeneous, then filtered through a **5 µm filter** to remove any particulate matter. The formulated hydraulic fluid is subjected to comprehensive testing according to **ISO 15380** standards, including **viscosity measurement** at 40°C and 100°C, **viscosity index calculation**, **pour point determination**, **oxidative stability** (Rotating Pressure Vessel Oxidation Test, RPVOT), and **seal compatibility testing** with standard elastomers [4].



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Diagram 2: Analytical workflow for **methyl 9-decenoate** quality control

## Herbicide Adjuvant Formulation

Ethoxylated **methyl 9-decenoate derivatives** are prepared as herbicide adjuvants through a controlled **ethoxylation reaction**. In a standard procedure, **methyl 9-decenoate** (1 mole) and **sodium methoxide catalyst** (0.3-0.5% by weight) are charged to a **stainless steel autoclave** equipped with gas dispersion agitator, temperature control, and safety valves. The reactor is purged with **nitrogen** and heated to **150-170°C** with stirring. **Ethylene oxide** (2-20 moles, depending on desired ethoxylation degree) is fed gradually into the reactor while maintaining temperature below 180°C and pressure below 5 bar [5].

After complete ethylene oxide addition, the reaction mixture is maintained at temperature for **1-2 hours** until pressure stabilization indicates reaction completion. The catalyst is neutralized with **phosphoric acid** or **lactic acid** and the product is filtered to remove salts. The resulting **ethoxylated methyl 9-decenoate** is characterized by **hydroxyl value**, **water content**, and **pH measurement**. For herbicide formulations, the ethoxylate is typically blended with **active ingredients** such as **phenmedipham** or **2,4-D** in appropriate solvents (acetone-based or water-based systems) to achieve the desired application concentration [5].

Table 3: Performance Comparison of **Methyl 9-Decenoate** Derivatives in Various Applications

Application	Key Performance Metrics	Methyl 9-Decenoate Derivative Performance	Conventional Product Performance
Hydraulic Fluids	Oxidative stability (RPVOT, min)	200-250 min (with additives)	150-200 min (mineral oil)
Hydraulic Fluids	Biodegradability (OECD 301)	>80% in 28 days	20-40% in 28 days
Herbicide Adjuvants	Droplet spreading area (mm <sup>2</sup> )	12-15 mm <sup>2</sup> (2-5 EO derivatives)	8-10 mm <sup>2</sup> (commercial reference)
Herbicide Adjuvants	Foliar uptake enhancement	70-80% improvement	40-50% improvement
Biofuel Components	Boiling point distribution	Meets EN 590 specifications	Traditional biodiesel outside limits

Application	Key Performance Metrics	Methyl 9-Decenoate Derivative Performance	Conventional Product Performance
Biofuel Components	Cold filter plugging point	-25°C to -30°C	-10°C to -15°C (traditional biodiesel)

## Regulatory Considerations and Sustainability Assessment

The production and use of **methyl 9-decenoate** from rapeseed oil intersects with several **regulatory frameworks** governing chemicals, biofuels, and environmental safety. As a component of **bio-based products**, **methyl 9-decenoate** may qualify for preferential treatment under various **green chemistry initiatives** and **bioeconomy strategies** implemented in the European Union, United States, and other jurisdictions. The Verbio production facility in Germany exemplifies the industrial implementation of these principles, utilizing **certified, sustainably-produced rapeseed oil** as the primary feedstock, which ensures compliance with **EU Renewable Energy Directive** criteria for sustainable bio-based products [1].

From a chemical safety perspective, **methyl 9-decenoate** requires standard **hazard assessments** typical of unsaturated esters. While comprehensive toxicological data specific to **methyl 9-decenoate** may be limited, classification can be extrapolated from structurally similar compounds. The **high log P value (3.99)** suggests potential bioaccumulation concerns that warrant consideration in environmental risk assessments. However, the ready **biodegradability** of ester compounds generally results in favorable environmental profiles compared to persistent petroleum-based alternatives. Proper **risk management measures** should include standard personal protective equipment for chemical handling, adequate ventilation to prevent vapor accumulation, and procedures to prevent environmental contamination through spills or discharges [3].

The **life cycle assessment** of **methyl 9-decenoate** production reveals significant potential environmental advantages compared to petrochemical alternatives. The utilization of **rapeseed oil** as a renewable feedstock reduces dependence on fossil resources and typically offers **greenhouse gas emission reductions** of 40-60% compared to petroleum-based equivalents. However, the sustainability profile is heavily influenced by **agricultural practices**, **energy sources** for processing, and **transportation logistics**. The integration of **methyl 9-decenoate** production with existing biodiesel facilities, as demonstrated by Verbio, represents an

important **industrial symbiosis** model that maximizes resource efficiency and minimizes environmental impacts through shared infrastructure and energy integration [1].

## Conclusion and Future Perspectives

**Methyl 9-decenoate** derived from rapeseed oil represents a promising **bio-based platform chemical** with diverse applications across multiple industrial sectors. The development of efficient **catalytic processes**, particularly the three-step sequence of **semi-hydrogenation**, **isomerization**, and **ethenolysis**, has enabled cost-effective production at commercial scales. The compound's unique structure, featuring both **terminal unsaturation** and **ester functionality**, provides versatile reactivity that supports transformation into numerous value-added derivatives for applications ranging from **environmentally acceptable lubricants** to **efficient herbicide adjuvants**.

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